N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc coordination

N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 426223-22-5, molecular formula C21H20BrNO3S, molecular weight 446.36 g/mol) is a fully substituted tertiary benzenesulfonamide featuring a 5-bromo-2-methoxy substitution pattern on the benzene ring and two benzyl groups on the sulfonamide nitrogen. The compound belongs to the broader class of N,N-disubstituted arylsulfonamides, a scaffold that has been explored for carbonic anhydrase inhibition, anticancer activity, and as a synthetic building block for further functionalization.

Molecular Formula C21H20BrNO3S
Molecular Weight 446.36
CAS No. 426223-22-5
Cat. No. B2563420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide
CAS426223-22-5
Molecular FormulaC21H20BrNO3S
Molecular Weight446.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H20BrNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
InChIKeyCCCWHAHIADTNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 426223-22-5) – Structural Identity and Procurement Context


N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 426223-22-5, molecular formula C21H20BrNO3S, molecular weight 446.36 g/mol) is a fully substituted tertiary benzenesulfonamide featuring a 5-bromo-2-methoxy substitution pattern on the benzene ring and two benzyl groups on the sulfonamide nitrogen . The compound belongs to the broader class of N,N-disubstituted arylsulfonamides, a scaffold that has been explored for carbonic anhydrase inhibition, anticancer activity, and as a synthetic building block for further functionalization [1]. Unlike the corresponding primary sulfonamide (5-bromo-2-methoxybenzenesulfonamide, CAS 23095-14-9), which serves as a key intermediate for the EP3 prostanoid receptor antagonist L-798106 [2], the N,N-dibenzyl derivative bears tertiary sulfonamide geometry that fundamentally alters hydrogen-bonding capacity, lipophilicity, and steric profile.

Why N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (426223-22-5) Cannot Be Interchanged with Generic Sulfonamide Analogs


N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide cannot be casually substituted by other in-class compounds because three structural features—the tertiary N,N-dibenzyl sulfonamide motif, the 5-bromo substituent, and the 2-methoxy group—each independently modulate target engagement, metabolic stability, and synthetic utility in ways that are not preserved across analogs . Primary sulfonamides such as 5-bromo-2-methoxybenzenesulfonamide retain a free –SO₂NH₂ group capable of coordinating the catalytic zinc ion in carbonic anhydrase isoforms, whereas the N,N-dibenzyl derivative eliminates this zinc-binding pharmacophore entirely, redirecting binding mode and selectivity profile [1]. Conversely, N,N-dibenzylbenzenesulfonamide (CAS 67723-10-8) lacks both the bromine and methoxy substituents, losing the halogen bond potential of bromine and the electronic tuning provided by the methoxy group, which significantly affects cytotoxicity against breast cancer cell lines [2]. The 5-bromo-2-methoxy pattern specifically enables further functionalization via palladium-catalyzed cross-coupling at the bromine position, a synthetic handle absent in non-halogenated or differently halogenated congeners [3]. These structural distinctions mean that biological activity, physicochemical properties, and downstream synthetic applications are not conserved across the class, making generic substitution scientifically unsound.

Quantitative and Structural Differentiation Evidence for N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (426223-22-5)


Tertiary vs. Primary Sulfonamide Geometry: Zinc-Binding Pharmacophore Abolition in CA

The N,N-dibenzyl substitution converts the sulfonamide from a primary (–SO₂NH₂) to a tertiary (–SO₂NR₂) group, which eliminates the ability to coordinate the catalytic zinc ion in carbonic anhydrase (CA) active sites. This is a fundamental mechanistic distinction: primary sulfonamides such as 5-bromo-2-methoxybenzenesulfonamide retain the zinc-binding NH₂ moiety for CA inhibition, whereas N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide cannot engage CA isoforms via the classical sulfonamide–zinc interaction [1]. In contrast, N,N-dibenzylbenzenesulfonamide and 4-amino-N,N-dibenzyl-benzenesulfonamide, both tertiary sulfonamides, have been reported to inhibit carbonic anhydrases through alternative allosteric or hydrophobic interactions, with reported binding affinities (Kd) in the micromolar range for CA II (Kd = 290 nM for select analogs) [2]. This altered binding mode distinguishes the dibenzyl compound from primary sulfonamide CA inhibitors and may confer isoform selectivity profiles distinct from classical sulfonamide inhibitors.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc coordination

5-Bromo Substituent as a Synthetic Handle for Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent on the benzene ring provides a site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling downstream diversification that is not possible with non-halogenated analogs such as N,N-dibenzylbenzenesulfonamide [1]. The bromine atom serves as a synthetic handle for the introduction of aryl, heteroaryl, or amine substituents via established catalytic protocols, whereas the methoxy group at the 2-position modulates the electronic properties of the aromatic ring, potentially influencing the regioselectivity of subsequent reactions . The analogous N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide (CAS 428494-93-3) lacks this cross-coupling site, limiting its utility to reactions involving the sulfonamide core only. A recent study demonstrated copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions, highlighting the relevance of aryl bromide substrates in sulfonamide chemistry [2].

Synthetic chemistry Cross-coupling Building block

Cytotoxic Activity of Halogenated Benzenesulfonamides Against Multidrug-Resistant Cancer Cells

A foundational study by Medina et al. (1999) demonstrated that halogenated benzenesulfonamides inhibit the growth of multidrug-resistant MCF-7/ADR breast cancer cells, with the MDR phenotype not affecting sensitivity to these compounds [1]. The study established that cytotoxic potency correlates with the ability of the aromatic ring to undergo nucleophilic aromatic substitution, a property directly dependent on the presence and position of halogen substituents [1]. While the specific compound N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide was not tested in this study, the 5-bromo-2-methoxy substitution pattern places it within the halogenated benzenesulfonamide class that retains activity against MDR cancer cells. More broadly, a 2011 study by Zarghi et al. evaluated eight synthesized sulfonamides against HeLa, MCF-7, and MDA-MB-468 cell lines, reporting IC50 values of <30 µM for MDA-MB-468, <128 µM for MCF-7, and <360 µM for HeLa across the tested sulfonamide series [2]. These studies establish that halogenated and methoxy-substituted sulfonamides possess meaningful cytotoxic activity that is not negated by classical multidrug resistance mechanisms—a property that distinguishes them from many conventional chemotherapeutics.

Anticancer Multidrug resistance MCF-7/ADR

Lipophilicity and Structural Differentiation: N,N-Dibenzyl vs. N-Mono-Benzyl or N-Unsubstituted Analogs

The presence of two benzyl groups on the sulfonamide nitrogen significantly increases lipophilicity compared to the mono-benzyl analog (N-benzyl-5-bromo-2-methoxybenzenesulfonamide, CAS 446308-82-3) or the unsubstituted primary sulfonamide (5-bromo-2-methoxybenzenesulfonamide, CAS 23095-14-9) [1]. Calculated logP values (estimated via fragment-based methods) indicate a logP increase of approximately 2–3 log units for the N,N-dibenzyl derivative relative to the primary sulfonamide, translating to a 100- to 1000-fold increase in predicted membrane permeability . This physicochemical difference has direct implications for biological assay design: the N,N-dibenzyl derivative requires different solvent systems (e.g., DMSO with higher organic content) and exhibits altered non-specific binding profiles compared to more polar analogs. The mono-benzyl compound (N-benzyl-5-bromo-2-methoxybenzenesulfonamide), with molecular weight 356.23 g/mol and melting point 136–140°C, represents an intermediate lipophilicity state and does not fully recapitulate the steric bulk or hydrophobic surface area of the N,N-dibenzyl derivative [2].

Lipophilicity Physicochemical property Structural analog comparison

High-Confidence Research Scenarios for N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide (426223-22-5)


Synthetic Diversification via Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

This compound is best deployed as a late-stage diversification building block in medicinal chemistry library synthesis, where the 5-bromo substituent serves as a site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. The ability to introduce aryl, heteroaryl, or amine substituents at the bromine position enables systematic exploration of structure-activity relationships (SAR) around the benzenesulfonamide core. Unlike non-halogenated analogs such as N,N-dibenzylbenzenesulfonamide, the presence of the bromine provides a well-established synthetic handle compatible with diverse palladium catalytic systems [1]. The methoxy group at the 2-position contributes electronic tuning that may influence regioselectivity in subsequent transformations, making this compound a strategic choice for parallel synthesis workflows [2].

Profiling Non-Classical Carbonic Anhydrase Inhibition Mechanisms

Given that the tertiary N,N-dibenzyl sulfonamide motif abolishes the classical zinc-coordinating pharmacophore of primary sulfonamides, this compound is suited for studies investigating non-classical or allosteric carbonic anhydrase inhibition. The compound's binding mode—predicted to rely on hydrophobic interactions and shape complementarity rather than direct zinc coordination—provides a tool for probing alternative inhibition mechanisms on CA isoforms (I, II, IX, XII) that may be less susceptible to classical sulfonamide resistance mutations [1]. This distinguishes it from primary sulfonamides such as acetazolamide or 5-bromo-2-methoxybenzenesulfonamide, which engage CA through the canonical zinc-binding mode. Researchers studying isoform-selective CA inhibition in tumor microenvironments should consider this compound for screening panels where non-zinc-binding mechanisms are of interest [2].

Evaluation in Multidrug-Resistant (MDR) Cancer Cell Screening Panels

Based on class-level evidence that halogenated benzenesulfonamides retain cytotoxic activity against MCF-7/ADR multidrug-resistant breast cancer cells, this compound can be prioritized for screening in MDR-expressing cancer cell panels where conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) fail due to P-glycoprotein-mediated efflux [1]. The 5-bromo-2-methoxy substitution pattern aligns with the structural features associated with MDR-circumventing activity identified by Medina et al. (1999), where the MDR phenotype did not reduce sensitivity to halogenated sulfonamides [1]. This application scenario is particularly relevant for laboratories engaged in phenotypic screening against drug-resistant tumor models and seeking to identify compounds that bypass classical resistance mechanisms.

Physicochemical Comparator Studies: Tertiary vs. Primary Sulfonamide Property Profiling

The substantial lipophilicity difference between this N,N-dibenzyl derivative (estimated logP ~5) and its primary sulfonamide analog (estimated logP ~2) makes it a valuable compound for systematic physicochemical profiling studies that correlate sulfonamide substitution patterns with membrane permeability, plasma protein binding, and metabolic stability [1]. The compound can serve as the high-lipophilicity endpoint in a congeneric series spanning primary (5-bromo-2-methoxybenzenesulfonamide), mono-benzyl (N-benzyl-5-bromo-2-methoxybenzenesulfonamide), and di-benzyl substitution states, enabling quantitative structure-property relationship (QSPR) modeling. Procurement decisions for biophysical and ADME screening campaigns should consider this compound's unique position within the lipophilicity gradient of the analog series [2].

Quote Request

Request a Quote for N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.